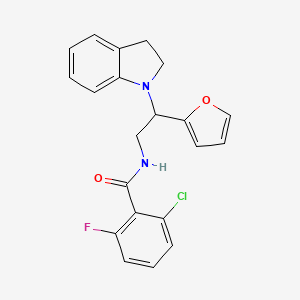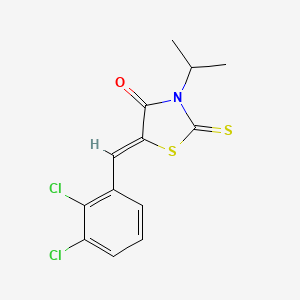![molecular formula C19H15ClN2O2S B2507515 7-chloro-2-(4-éthoxyphényl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899353-97-0](/img/structure/B2507515.png)
7-chloro-2-(4-éthoxyphényl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione: is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro group, an ethoxyphenyl group, and a chromeno-pyrimidine core, contributes to its distinct chemical properties and reactivity.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, with activity against various cancer cell lines. It is also being investigated for its anti-inflammatory and antimicrobial properties.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drug candidates. Its unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Mécanisme D'action
Target of Action
Similar compounds with a pyrrolo[2,3-d]pyrimidine core have been found to inhibit the activity of the janus kinase (jak) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This interaction could disrupt the JAK-STAT signaling pathway, potentially leading to a variety of effects on the immune system .
Biochemical Pathways
The compound’s interaction with its targets could disrupt the JAK-STAT signaling pathway . This pathway involves a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . Disruption of this pathway may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) than in water . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Derivatives of similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
It is known that the compound is a white crystalline solid and exhibits better solubility in organic solvents than in water . These properties could influence how the compound interacts with its environment and its targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction of suitable precursors.
Introduction of the Pyrimidine Ring: The chromeno core is then reacted with appropriate reagents to introduce the pyrimidine ring, forming the chromeno-pyrimidine scaffold.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo-pyrimidine core, known for its kinase inhibitory activity.
Pyrazolo[4,3-d]pyrimidin-7-ones: Compounds with a similar pyrimidine core, studied for their antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Coumarin derivatives: Compounds with a chromeno core, known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: The uniqueness of 7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione lies in its combined structural features, which confer distinct chemical properties and biological activities. The presence of the chloro and ethoxyphenyl groups, along with the chromeno-pyrimidine core, makes it a versatile compound for various applications in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-14-6-3-11(4-7-14)17-21-18-15(19(25)22-17)10-12-9-13(20)5-8-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDAZIDBANIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)


![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2507440.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)

![1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B2507445.png)
![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)




![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2507454.png)
